Home > Products > Screening Compounds P134638 > Deacetyl-N,O-didemethyldiltiazem hydrochloride
Deacetyl-N,O-didemethyldiltiazem hydrochloride - 142926-09-8

Deacetyl-N,O-didemethyldiltiazem hydrochloride

Catalog Number: EVT-1723694
CAS Number: 142926-09-8
Molecular Formula: C18H21ClN2O3S
Molecular Weight: 380.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deacetyl-N,O-didemethyldiltiazem hydrochloride is a chemical compound that serves as a derivative of diltiazem, a well-established calcium channel blocker primarily used in the treatment of hypertension and angina. The compound is recognized for its potential therapeutic applications and unique pharmacological properties, which arise from specific modifications to the diltiazem structure.

Source

The compound is synthesized from diltiazem through a series of chemical reactions that facilitate the removal of acetyl and methyl groups. It has been cataloged under the chemical identifier 142926-09-8, with its molecular formula being C18H20N2O3S·ClH and a molecular weight of approximately 380.889 g/mol.

Classification

Deacetyl-N,O-didemethyldiltiazem hydrochloride belongs to the class of calcium channel blockers, which are essential in managing cardiovascular conditions. It is classified under organic compounds due to its carbon-based molecular structure and is often studied in medicinal chemistry for its therapeutic effects.

Synthesis Analysis

Methods

The synthesis of Deacetyl-N,O-didemethyldiltiazem hydrochloride typically involves two primary steps: deacetylation and demethylation of diltiazem.

  1. Deacetylation: This step removes the acetyl group from diltiazem, often employing reagents such as sodium hydroxide or other alkaline conditions.
  2. Demethylation: Following deacetylation, demethylation occurs at both nitrogen and oxygen atoms, which can be facilitated by various chemical agents under controlled conditions.

Technical Details

The reactions are usually performed in organic solvents under reflux conditions to enhance reaction rates and yields. The process may also involve purification steps such as recrystallization to isolate the final product in its hydrochloride salt form, ensuring high purity levels suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure

The molecular structure of Deacetyl-N,O-didemethyldiltiazem hydrochloride consists of a benzothiazepine core modified by the removal of specific functional groups. The presence of nitrogen, sulfur, and oxygen atoms contributes to its unique properties.

Data

  • Molecular Formula: C18H20N2O3S·ClH
  • Molecular Weight: 380.889 g/mol
  • Structural Characteristics: The compound features a thiazepine ring fused with aromatic systems, which is characteristic of many calcium channel blockers.
Chemical Reactions Analysis

Types of Reactions

Deacetyl-N,O-didemethyldiltiazem hydrochloride can participate in various chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate.
  • Reduction: Involves adding hydrogen or removing oxygen, typically facilitated by reducing agents such as sodium borohydride.
  • Substitution: Involves replacing one atom or group with another, often catalyzed by transition metals.

Common Reagents and Conditions

Reactions are conducted under specific conditions that may include temperature control and pressure adjustments to optimize yields. Catalysts such as palladium on carbon are frequently employed to enhance reaction efficiency.

Mechanism of Action

Deacetyl-N,O-didemethyldiltiazem hydrochloride primarily exerts its pharmacological effects by inhibiting calcium ion influx into cardiac and vascular smooth muscle cells during depolarization. This action leads to:

  • Vasodilation: Relaxation of vascular smooth muscle results in decreased blood pressure.
  • Reduced Cardiac Workload: By decreasing myocardial oxygen demand, it helps alleviate angina symptoms.

The inhibition mechanism is similar to that of its parent compound, diltiazem, which binds to L-type calcium channels, preventing calcium entry into cells during excitation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, which aids in formulation processes.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents; care must be taken during handling to prevent unwanted reactions.

Relevant data regarding these properties is crucial for applications in drug formulation and stability testing.

Applications

Deacetyl-N,O-didemethyldiltiazem hydrochloride has several significant applications in scientific research:

  • Analytical Chemistry: Used as a reference compound for studying the metabolism of diltiazem and its derivatives.
  • Biological Studies: Investigated for its effects on cellular processes related to calcium channel modulation.
  • Pharmacology: Research into its therapeutic properties aids in developing new treatments for cardiovascular diseases.
  • Pharmaceutical Industry: Employed in the development and testing of new drug formulations aimed at enhancing efficacy and safety profiles .

This compound exemplifies the importance of structural modifications in enhancing the therapeutic potential of established pharmacological agents.

Metabolic Pathways and Biotransformation Origins

Enzymatic Biotransformation Pathways of Diltiazem Derivatives

Diltiazem undergoes sequential enzymatic transformations to generate Deacetyl-N,O-didemethyldiltiazem hydrochloride through three primary metabolic reactions: deacetylation, N-demethylation, and O-demethylation. These reactions occur in a tissue-specific manner, predominantly in hepatocytes, though extrahepatic metabolism contributes significantly to the compound's generation [1] [4]. The metabolic cascade initiates with hydrolytic deacetylation mediated by carboxylesterases (CES), converting diltiazem to deacetyldiltiazem (M1 metabolite). This reaction represents a crucial first step that exposes functional groups for subsequent oxidative transformations [5].

The biotransformation proceeds through two parallel phase I pathways:

  • N-demethylation pathway: Catalyzed by cytochrome P450 enzymes (primarily CYP3A4), converting deacetyldiltiazem to deacetyl-N-demethyldiltiazem
  • O-demethylation pathway: Mediated by CYP2D6, yielding deacetyl-O-demethyldiltiazem [2]

The final metabolic step involves secondary oxidation where both demethylated intermediates undergo complementary demethylation via cross-over CYP450 activity, ultimately converging at Deacetyl-N,O-didemethyldiltiazem. This metabolite exhibits significantly increased hydrophilicity (logP reduction of approximately 2.5 units compared to parent diltiazem) due to the loss of two methyl groups and the acetyl moiety, facilitating renal elimination [1] [4]. Quantitative analysis of human plasma metabolites reveals this bis-demethylated metabolite accounts for approximately 5-8% of total diltiazem-related compounds at steady state, though considerable interindividual variability exists [2].

Table 1: Sequential Biotransformation Steps Generating Deacetyl-N,O-didemethyldiltiazem

Metabolic ReactionPrimary Enzyme(s)SubstrateProductTissue Localization
DeacetylationCarboxylesterases (CES1/CES2)DiltiazemDeacetyldiltiazem (M1)Liver, Intestinal Mucosa
N-demethylationCYP3A4 > CYP2C9DeacetyldiltiazemDeacetyl-N-demethyldiltiazemLiver, Intestine
O-demethylationCYP2D6DeacetyldiltiazemDeacetyl-O-demethyldiltiazemLiver
Cross-over DemethylationCYP3A4 (O-demethylation)CYP2D6 (N-demethylation)Deacetyl-N-demethyldiltiazemDeacetyl-O-demethyldiltiazemDeacetyl-N,O-didemethyldiltiazemLiver

Role of Cytochrome P450 Isoenzymes in N- and O-Demethylation Processes

The generation of Deacetyl-N,O-didemethyldiltiazem critically depends on the complementary activity of two genetically polymorphic cytochrome P450 systems: CYP3A4 and CYP2D6. These enzymes exhibit distinct catalytic mechanisms and regulatory behaviors toward diltiazem derivatives:

CYP3A4-mediated N-demethylation: As the most abundant hepatic P450 enzyme (constituting ~50% of total hepatic CYP content), CYP3A4 demonstrates broad substrate plasticity that enables N-demethylation of both parent diltiazem and deacetyldiltiazem. The reaction proceeds via hydrogen abstraction from the tertiary amine group followed by oxygen rebound, generating unstable carbinolamine intermediates that decompose to secondary amines and formaldehyde [1] [4]. Kinetic studies reveal CYP3A4 exhibits moderate affinity for deacetyldiltiazem (Km ≈ 85 μM) but high catalytic turnover (kcat ≈ 12 min⁻¹), making it the dominant N-demethylation pathway [4].

CYP2D6-mediated O-demethylation: This genetically polymorphic enzyme specifically catalyzes aryl O-demethylation through an oxidative mechanism distinct from N-demethylation. CYP2D6 demonstrates high affinity for deacetyldiltiazem (Km ≈ 15 μM) but lower catalytic capacity (kcat ≈ 4 min⁻¹) compared to CYP3A4 [2]. The reaction proceeds via insertion of oxygen into the methyl group's C-H bond, forming unstable hemiacetals that dissociate to phenolic metabolites and formaldehyde. Crucially, CYP2D6 exhibits allosteric activation when exposed to high substrate concentrations, explaining its unexpectedly significant contribution despite lower hepatic abundance [2].

The metabolic interplay between these systems creates a complex regulatory network:

  • Competitive inhibition: Diltiazem and its primary metabolites bind CYP3A4 with moderate affinity (Ki ≈ 60 μM), potentially attenuating N-demethylation
  • Mechanism-based inactivation: Diltiazem's primary metabolite, N-desmethyldiltiazem (MA), forms metabolic intermediate complexes (MICs) with CYP3A4's heme iron, causing irreversible enzyme inactivation after prolonged exposure [4]
  • Genetic modulation: CYP2D6 poor metabolizers (7-10% of Caucasians) exhibit significantly reduced O-demethylation capacity, shunting substrates toward CYP3A4-mediated pathways and altering the final metabolite profile [2] [8]

Table 2: Comparative Enzymology of CYP Isoforms in Diltiazem Demethylation

Enzyme ParameterCYP3A4 (N-demethylation)CYP2D6 (O-demethylation)
Hepatic Abundance~28% of total P450~2% of total P450
Reaction TypeOxidative N-demethylationOxidative O-demethylation
Affinity (Km)85 ± 22 μM15 ± 6 μM
Catalytic Rate (kcat)12 ± 3 min⁻¹4 ± 1 min⁻¹
Inhibition Constant (Ki)Competitive: 60 μMMechanism-based: 2 μM (MA)Quinidine: 0.1 μM
Genetic PolymorphismMinimal clinical significancePoor metabolizers: 7-10% Caucasians

Interspecies Variability in Metabolic Generation of Deacetyl-N,O-didemethyldiltiazem

Significant interspecies differences in diltiazem metabolism directly impact the generation of Deacetyl-N,O-didemethyldiltiazem, creating challenges in extrapolating preclinical data to humans. These variations manifest across three dimensions: enzyme expression patterns, catalytic efficiencies, and tissue-specific metabolic contributions:

Deacetylase divergence: Humans express carboxylesterase 1 (CES1) as the primary hepatic deacetylase, exhibiting moderate activity toward diltiazem (Vmax ≈ 8 nmol/min/mg). In stark contrast, rats express Ces2a as a high-efficiency diltiazem deacetylase (Vmax ≈ 35 nmol/min/mg), yielding substantially higher deacetyldiltiazem concentrations. This species-specific enzyme expression results in a 6.8-fold higher deacetyldiltiazem:diltiazem AUC ratio in rats (0.82) versus humans (0.12) after equivalent dosing [5]. Consequently, rats generate disproportionately higher quantities of downstream metabolites, including Deacetyl-N,O-didemethyldiltiazem, compared to humans.

Oxidative metabolism variations: While CYP3A orthologs mediate N-demethylation across species, their catalytic efficiencies vary substantially:

  • Human CYP3A4: CLint ≈ 4.2 μL/min/pmol
  • Rat CYP3A1: CLint ≈ 1.8 μL/min/pmol
  • Canine CYP3A12: CLint ≈ 0.7 μL/min/pmol [4] [5]

More critically, O-demethylation capacity exhibits species-restricted expression patterns. Transfected cell studies confirm CYP2D6 orthologs in primates and canines catalyze diltiazem O-demethylation, whereas rodents completely lack this activity due to structural incompatibility at the enzyme's substrate recognition site [2] [5].

Tissue distribution differences: Humans exhibit significant intestinal CYP3A4-mediated first-pass metabolism (contributing ~43% of total presystemic clearance), while rodents rely predominantly on hepatic elimination. This results in altered systemic exposure to metabolic precursors of Deacetyl-N,O-didemethyldiltiazem. Additionally, dogs demonstrate negligible intestinal CYP3A expression but high renal deacetylase activity, creating yet another distinct metabolic profile [4] [5].

These interspecies variations necessitate careful interpretation of pharmacokinetic and toxicological studies:

  • Rat models overestimate human systemic exposure to deacetylated metabolites by 3-7 fold
  • Canine models fail to predict O-demethylated metabolite profiles due to alternative conjugation pathways
  • Only primate models partially recapitulate the human CYP2D6-mediated O-demethylation pathway [5]

Table 3: Species Variability in Key Metabolic Parameters Affecting Deacetyl-N,O-didemethyldiltiazem Formation

Metabolic ParameterHumanRatDogCynomolgus Monkey
Primary DeacetylaseCES1Ces2aCES1-likeCES1
Deacetylation Vmax8 ± 2 nmol/min/mg35 ± 5 nmol/min/mg12 ± 3 nmol/min/mg9 ± 2 nmol/min/mg
CYP2D-mediated O-demethylationYes (CYP2D6)NoMinimalPartial
Intestinal CYP3A ContributionHigh (43% first-pass)MinimalNegligibleModerate (22%)
Deacetyl-N,O-didemethyldiltiazem AUC (relative to human=1.0)1.03.7 ± 0.60.4 ± 0.11.2 ± 0.3

The metabolic instability of Deacetyl-N,O-didemethyldiltiazem further complicates cross-species comparisons. This metabolite undergoes rapid phase II conjugation via UGT1A1-mediated glucuronidation in humans, whereas rodents predominantly utilize sulfotransferase SULT1A1. These differential clearance mechanisms create species-specific exposure patterns that must be accounted for when evaluating preclinical pharmacology and toxicology data [1] [10].

Properties

CAS Number

142926-09-8

Product Name

Deacetyl-N,O-didemethyldiltiazem hydrochloride

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

InChI

InChI=1S/C18H20N2O3S.ClH/c1-19-10-11-20-14-4-2-3-5-15(14)24-17(16(22)18(20)23)12-6-8-13(21)9-7-12;/h2-9,16-17,19,21-22H,10-11H2,1H3;1H/t16-,17+;/m1./s1

InChI Key

COVSBRZPVUDQMS-PPPUBMIESA-N

SMILES

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Cl

Canonical SMILES

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Cl

Isomeric SMILES

CNCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.